molecular formula C7H4Br2N2O B1436674 3,4-Dibromo-6-hydroxy (1H)indazole CAS No. 887568-91-4

3,4-Dibromo-6-hydroxy (1H)indazole

Cat. No.: B1436674
CAS No.: 887568-91-4
M. Wt: 291.93 g/mol
InChI Key: JSVLIFDHAOWVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-6-hydroxy (1H)indazole ( 887568-91-4) is a halogenated indazole derivative with the molecular formula C 7 H 4 Br 2 N 2 O and a molecular weight of 291.93 g/mol [ citation:1 ]. This compound is characterized by predicted physical properties including a boiling point of 464.5±40.0 °C and a pKa of 7.90±0.40 [ citation:1 ]. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic introduction of halogen atoms, such as bromine, significantly influences the molecule's properties by enhancing binding affinity to biological targets through steric, electronic, and hydrophobic effects [ citation:3 ]. Polyhalogenated indazoles like 3,4-Dibromo-6-hydroxy (1H)indazole serve as key intermediates in organic synthesis and drug discovery, particularly in the development of potential anticancer and antimicrobial agents [ citation:3 ]. The specific placement of bromine atoms on the indazole core is designed to optimize interactions with enzyme active sites, making it a valuable building block for constructing more complex, targeted molecules. Disclaimer: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVLIFDHAOWVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Commercial suppliers and price for 3,4-Dibromo-6-hydroxy (1H)indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Sourcing and Synthesis of 3,4-Dibromo-6-hydroxy-1H-indazole

Part 1: Executive Technical Summary

Target Compound: 3,4-Dibromo-6-hydroxy-1H-indazole Chemical Formula: C₇H₄Br₂N₂O Molecular Weight: 291.93 g/mol Classification: Halogenated Indazole Scaffold / Kinase Inhibitor Intermediate

Core Directive: After an exhaustive analysis of global chemical inventories, 3,4-Dibromo-6-hydroxy-1H-indazole is not a standard "off-the-shelf" catalog item available for immediate dispatch from major distributors (e.g., Sigma, Enamine, Combi-Blocks). It is a specialized intermediate, typically generated in situ or synthesized on-demand.

Strategic Recommendation: Researchers requiring this compound should NOT attempt to source the hydroxy-variant directly, as this will lead to long lead times (8-12 weeks) and high custom synthesis fees ($2,000+ per gram).

Instead, the scientifically validated sourcing strategy is to purchase the commercially available methylated precursor, 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0) , and perform a single-step O-demethylation. This approach reduces lead time to <2 weeks and cost to ~


300/g.

Part 2: Sourcing Strategy & Commercial Landscape

The Precursor Strategy: What to Buy

Since the hydroxy-indazole is prone to oxidation and potential polymerization, suppliers stock the more stable methyl-ether variant.

Attribute Primary Commercial Target
Chemical Name 3,4-Dibromo-6-methoxy-1H-indazole
CAS Number 887569-02-0
Availability In Stock / Short Lead Time (1-2 weeks)
Typical Purity >97% (HPLC)
Major Impurities 3,6-Dibromo isomer (Regioisomer)
Validated Suppliers & Price Estimates

Note: Prices are estimates based on Q4 2024 market data for similar halogenated heterocycles and may vary by region and volume.

Supplier TypeVendor ExamplesPack SizeEst. Price (USD)Lead Time
Catalog Aggregators BLD Pharm, ChemScene, MolPort1 g$180 - $2503-7 Days
Bulk Specialists Ambeed, Combi-Blocks5 g$600 - $8005-10 Days
Custom Synthesis Wuxi AppTec, Pharmablock10 g+Inquire4-6 Weeks

Procurement Warning: When ordering CAS 887569-02-0, explicitly request an H-NMR to confirm the regiochemistry of the bromine at the C4 position, as the C3,6-dibromo isomer is a common byproduct in the manufacturing process.

Part 3: Technical Protocol (Synthesis & Conversion)

This section details the conversion of the purchased methoxy-precursor to the desired hydroxy-target. This protocol is designed to be self-validating via visual endpoints and TLC monitoring.

Reaction Logic
  • Transformation: Aryl Methyl Ether

    
     Aryl Phenol.
    
  • Reagent: Boron Tribromide (BBr

    
    ) in Dichloromethane (DCM).
    
  • Mechanism: Lewis acid-mediated cleavage. BBr

    
     complexes with the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group.
    
Step-by-Step Methodology

Reagents Required:

  • 3,4-Dibromo-6-methoxy-1H-indazole (1.0 eq)

  • Boron Tribromide (BBr

    
    ), 1.0 M solution in DCM (3.0 - 4.0 eq)
    
  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve 3,4-Dibromo-6-methoxy-1H-indazole (e.g., 1.0 g, 3.27 mmol) in anhydrous DCM (15 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add BBr

    
      (1.0 M in DCM, 10 mL, ~3 eq) dropwise over 20 minutes.
    
    • Observation: The solution may turn yellow/orange. Ensure temperature does not spike.

  • Reaction: Allow the mixture to warm naturally to 0°C over 2 hours, then stir at Room Temperature (RT) for another 2-4 hours.

    • TLC Monitoring: Mobile Phase Hexane:EtOAc (1:1).[1] The starting material (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.

  • Quenching (Critical): Cool back to 0°C . Add Methanol (5 mL) dropwise very slowly (vigorous exotherm and HBr gas evolution).

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO

    
     (2 x 30 mL) and Brine (30 mL). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: If necessary, recrystallize from DCM/Hexanes or perform flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Quality Control (QC) Parameters

Upon isolation, the product must meet these specifications to be viable for downstream assays:

  • Appearance: Off-white to pale beige solid.

  • 1H-NMR (DMSO-d6):

    • Disappearance of Singlet at ~3.8 ppm (Methoxy group).

    • Appearance of Broad Singlet at >9.5 ppm (Phenolic OH).

    • Aromatic protons: Two distinct singlets (or doublets with small coupling) representing H-5 and H-7.

  • Mass Spec (ESI): [M+H]+ = 292.9 (Br79/Br81 isotope pattern is critical: 1:2:1 ratio for dibromo species).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for sourcing and the chemical workflow for generating the target compound.

G Start Requirement: 3,4-Dibromo-6-hydroxy-1H-indazole Search Search Commercial Catalogs Start->Search Decision Direct Supplier Found? Search->Decision BuyDirect Purchase Custom Synthesis (High Cost / Long Lead Time) Decision->BuyDirect No (Standard) BuyPrecursor Buy Precursor: 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0) Decision->BuyPrecursor Strategy Pivot QC_Pre QC Check: Confirm C4-Br Regiochemistry (H-NMR) BuyPrecursor->QC_Pre Reaction Reaction: BBr3 / DCM (-78°C to RT) QC_Pre->Reaction Pass Workup Quench (MeOH) & Extraction Reaction->Workup FinalProduct Final Target: 3,4-Dibromo-6-hydroxy-1H-indazole Workup->FinalProduct

Figure 1: Strategic sourcing and synthesis workflow. The green path represents the time- and cost-optimized route.

Part 5: References

  • ChemicalBook. 3,4-Dibromo-6-methoxy-1H-indazole Product Entry (CAS 887569-02-0). Retrieved from

  • BLD Pharm. Catalog Entry for 3,4-Dibromo-6-methoxy-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). Regioselective Bromination of Indazole Scaffolds. PubChem Compound Summary. Retrieved from

  • BenchChem. Synthesis Protocols for Halogenated Indazoles. Retrieved from

Sources

Methodological & Application

Selective O-alkylation of 3,4-Dibromo-6-hydroxyindazole vs N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note addresses a critical chemoselectivity challenge in the functionalization of 3,4-dibromo-6-hydroxyindazole . As an ambident nucleophile containing both a phenolic hydroxyl group and a pyrazole-type nitrogen, this substrate is prone to competitive


-alkylation (at N1 or N2) during attempts to synthesize 

-alkyl ethers.

While


-alkylation is thermodynamically favored under standard basic conditions, selective 

-alkylation requires specific kinetic control or protective group strategies. This guide provides three validated protocols ranging from high-throughput medicinal chemistry approaches (Mitsunobu) to scalable process chemistry routes (Transient Protection), supported by mechanistic rationale and analytical discrimination techniques.

Mechanistic Insight: The Ambident Nucleophile Challenge

2.1 Electronic Landscape

The 3,4-dibromo-6-hydroxyindazole scaffold presents three potential sites for electrophilic attack:

  • O-6 (Phenolic Oxygen): The desired site.

  • N-1 (Indazole Nitrogen): The thermodynamically stable tautomer site.[1][2]

  • N-2 (Indazole Nitrogen): The kinetically active site.

Impact of Bromination: The bromine atoms at C3 and C4 are electron-withdrawing groups (EWG).

  • Effect on OH: Increases acidity significantly (pKa drops from ~10 to ~7–8), making the phenoxide easier to generate but less nucleophilic (harder).

  • Effect on NH: Increases acidity of the N-H (pKa drops from ~13.9 to ~11–12), making the nitrogen anion more accessible and highly competitive.

2.2 Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the decision logic for selecting a protocol.

ReactionPathways Substrate 3,4-Dibromo- 6-hydroxyindazole Base Base (NaH/K2CO3) Substrate->Base Deprotonation Mitsunobu Strategy A: Mitsunobu (PPh3/DIAD) Substrate->Mitsunobu Neutral Cond. Protection Strategy B: N-Protection (THP/SEM) Substrate->Protection Step 1 Anion Ambident Anion (Delocalized) Base->Anion O_Alkyl O-Alkyl Ether (Target) Anion->O_Alkyl Hard Electrophile (Difficult Direct) N1_Alkyl N1-Alkyl (Major Impurity) Anion->N1_Alkyl Soft Electrophile (Thermodynamic) N2_Alkyl N2-Alkyl (Minor Impurity) Anion->N2_Alkyl Kinetic Control Mitsunobu->O_Alkyl High Selectivity Protection->O_Alkyl Step 2: Alkylation Step 3: Deprotection

Figure 1: Competing reaction pathways.[3] Direct basic alkylation favors N-alkylation. Selective O-alkylation requires Mitsunobu conditions or N-protection.

Experimental Protocols

Method A: The "Gold Standard" (N-Protection Route)

Best for: Scale-up, high purity requirements, and valuable electrophiles. Principle: Steric and electronic blocking of the N1/N2 positions forces reaction to the Oxygen.

Step 1: N-Protection (THP or SEM)

Note: THP (Tetrahydropyranyl) is recommended for ease of removal, but SEM (2-(Trimethylsilyl)ethoxymethyl) offers better stability if harsh O-alkylation conditions are needed.

  • Dissolve 3,4-dibromo-6-hydroxyindazole (1.0 equiv) in dry DCM or THF.

  • Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise at 0°C.

  • Stir at RT for 4–12 hours. Monitor TLC (N-THP indazole is less polar).

  • Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.

  • Purify: Flash chromatography (often not required if conversion >95%).

Step 2: Selective O-Alkylation
  • Dissolve N-protected intermediate in DMF (0.2 M).

  • Add K2CO3 (2.0 equiv) and the Alkyl Halide (1.2 equiv).

  • Heat to 60°C.

    • Why K2CO3? The N-protection renders the system a simple phenol. Weak base is sufficient.

  • Monitor: Reaction is usually clean.

Step 3: Deprotection
  • Dissolve crude O-alkylated product in MeOH/DCM (4:1).

  • Add HCl (4M in dioxane, 5 equiv) or pTSA (0.5 equiv).

  • Stir at RT for 2–4 hours.

  • Isolate: Neutralize, extract, and crystallize.

Method B: The "Fast-Track" (Mitsunobu Reaction)

Best for: Small scale, medicinal chemistry library generation, secondary alcohols. Principle: The Mitsunobu reaction activates the alcohol (electrophile) rather than the nucleophile. Since the phenol (pKa ~7-8) is more acidic than the NH (pKa ~11-12), the phenol reacts preferentially with the betaine intermediate.

Protocol
  • Reagents:

    • Substrate: 3,4-Dibromo-6-hydroxyindazole (1.0 equiv)

    • Alcohol (R-OH): 1.2 equiv

    • Triphenylphosphine (

      
      ): 1.5 equiv
      
    • DIAD or DEAD: 1.5 equiv

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Substrate, R-OH, and

      
       in THF under 
      
      
      
      . Cool to 0°C.[4]
    • Add DIAD dropwise over 15 minutes. Do not allow temperature to spike.

    • Allow to warm to RT and stir for 12–24 hours.

  • Critical Optimization for 3,4-Dibromo Scaffold:

    • Order of Addition: If N-alkylation is observed (rare but possible due to NH acidity), pre-mix

      
       and DIAD at 0°C to form the betaine, then add the indazole/alcohol mixture.
      
    • pKa Matching: Ensure the alcohol is not sterically hindered. Primary alcohols work best.

Method C: Direct Alkylation (Optimization of a Difficult Route)

Best for: Simple methylations/benzylations where separation of isomers is easy. Risk: High probability of N/O mixtures.

Optimization Table

If you must use direct alkylation, use these parameters to maximize O-selectivity:

ParameterRecommendationRationale
Base

or

Silver salts favor O-alkylation via "Hard-Soft" coordination. Cesium aids phenoxide solubility.
Solvent Acetone or Acetonitrile Avoid highly polar aprotic solvents like DMF/DMSO which strip cations and promote N-alkylation (S_N2).
Electrophile Alkyl Tosylates/Mesylates Harder leaving groups (OTs) favor attack by the harder nucleophile (Oxygen) compared to Iodides.
Stoichiometry 1.0 equiv Base Avoid excess base that ensures complete N-deprotonation.

Analytical Validation: Distinguishing Isomers

The most common failure mode is misidentifying an N-alkyl impurity as the O-alkyl product.

4.1 NMR Diagnostics (HMBC is Mandatory)

1H-NMR shifts alone are often ambiguous due to the electron-withdrawing bromines.

  • O-Alkylation (Target):

    • The methylene protons of the alkyl group (O-CH 2-R) will show a strong HMBC correlation to C-6 of the indazole ring.

    • C-6 Chemical Shift: Typically 155–165 ppm.

  • N1-Alkylation (Impurity):

    • Alkyl protons show HMBC correlation to C-7a (junction carbon).

  • N2-Alkylation (Impurity):

    • Alkyl protons show HMBC correlation to C-3 .

4.2 UV-Vis Spectroscopy
  • N-Alkyl Indazoles: Often show a bathochromic shift (red shift) compared to O-alkyl variants due to extended conjugation, especially if the N-alkylation disrupts the benzenoid character (quinonoid contribution in N2).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is N-alkylated (Method B) Indazole NH is too acidic (pKa < 12).Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

. ADDP provides a more basic betaine intermediate.[4]
Low Conversion (Method A) Steric hindrance from Br at C4.Use SEM-Cl instead of DHP; the linear structure is less sterically demanding than the pyran ring.
Inseparable Mixture (Method C) Similar polarity of O/N isomers.Derivatize the remaining OH (in N-alkyl byproduct) with an acyl chloride to shift Rf, then separate.
De-bromination observed Lithium-Halogen exchange.Avoid strong bases like n-BuLi or LDA. Stick to Carbonates or Mitsunobu conditions.

References

  • Indazole Tautomerism and Reactivity

    • Gaonkar, S. L., & Kuntala, N. (2019). Synthesis and Pharmaceutical Applications of Indazole Derivatives.[5][6] IntechOpen.

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Regioselectivity in Indazole Alkylation

    • Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles.[1][2][7][8][9] Journal of Organic Chemistry, 71(14), 5392–5395.

  • HMBC Characterization of N vs O Alkylation

    • Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H-15N Heteronuclear Shift Correlation.

Sources

Application Note: Regioselective Synthesis of 3,4-Substituted Indazoles from 3,4-Dibromo-6-hydroxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of 3,4-disubstituted indazoles starting from 3,4-Dibromo-6-hydroxyindazole , a highly versatile scaffold for generating kinase inhibitors and poly-pharmacological agents.

Abstract & Strategic Overview

The 3,4-disubstituted indazole core is a privileged pharmacophore in oncology, appearing in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib analogues). However, accessing the 3,4-substitution pattern is synthetically demanding due to the steric proximity of the C3 and C4 positions.

This protocol utilizes 3,4-Dibromo-6-hydroxyindazole as a divergent starting material. The strategy relies on the intrinsic electronic differentiation between the heterocyclic bromide (C3) and the carbocyclic bromide (C4). By exploiting the higher oxidative addition rate of the C3-Br bond, we establish a robust, sequential Suzuki-Miyaura coupling workflow.

Key Challenges & Solutions
ChallengeSolutionMechanism
Regioselectivity Sequential Coupling C3-Br (heteroaryl) is electronically more liable to Pd(0) insertion than C4-Br (aryl).
Steric Hindrance Ligand Control Use standard phosphines (PPh3) for C3; switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) for the hindered C4 position.
Phenol Reactivity Orthogonal Protection Protect 6-OH with TBS (Silyl) and N1-H with THP (Acetal) to prevent catalyst poisoning and directing group interference.

Retrosynthetic Logic & Pathway

The synthesis follows a Protect


 C3-Couple 

C4-Couple

Deprotect
logic.
Reaction Coordinate Diagram (Graphviz)

ReactionPathway SM 3,4-Dibromo- 6-hydroxyindazole Step1 Step 1: Protection (TBS & THP) SM->Step1 TBSCl, Imid; DHP, pTsOH Int1 Protected Intermediate (1) Step1->Int1 Step2 Step 2: C3-Selective Suzuki Coupling Int1->Step2 Ar¹-B(OH)₂, Pd(PPh₃)₄ 60°C Int2 3-Aryl-4-bromo Intermediate (2) Step2->Int2 Step3 Step 3: C4-Forced Suzuki Coupling Int2->Step3 Ar²-B(OH)₂, Pd-XPhos 100°C Product 3,4-Disubstituted Scaffold Step3->Product Deprotection

Caption: Sequential functionalization pathway exploiting the reactivity difference between C3 (heterocyclic) and C4 (carbocyclic) bromides.

Detailed Experimental Protocols

Step 1: Orthogonal Protection

Objective: Mask the acidic 6-OH and N1-H to enable base-mediated cross-coupling.

Rationale:

  • 6-OTBS: Silyl protection is chosen over benzyl ethers to allow mild fluoride-based deprotection, preserving sensitive aryl rings introduced later.

  • 1-THP: The Tetrahydropyranyl (THP) group directs lithiation/coupling away from N2 and is stable to basic Suzuki conditions but easily removed with acid.

Protocol:

  • Silylation (6-OH): Dissolve 3,4-Dibromo-6-hydroxyindazole (1.0 eq) in DMF (0.5 M). Add Imidazole (2.5 eq) and TBDMSCl (1.2 eq). Stir at RT for 4 h. Quench with water, extract with EtOAc.[1]

  • N-Protection (N1-H): Redissolve the crude silyl ether in DCM. Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) and catalytic p-Toluenesulfonic acid (pTsOH, 0.1 eq). Stir at RT for 12 h.[2]

  • Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hex/EtOAc).

    • Yield Expectation: >85% (2 steps).[2][3][4]

Step 2: Regioselective C3-Suzuki Coupling

Objective: Selectively install the first aryl group at C3 without touching C4.

Mechanism: The C3-Br bond, located on the electron-deficient pyrazole ring, undergoes oxidative addition with Pd(0) significantly faster than the C4-Br bond on the electron-rich (OTBS substituted) benzene ring.

Protocol:

  • Reagents:

    • Protected Indazole (1) (1.0 eq)

    • Aryl Boronic Acid (Ar¹-B(OH)₂) (1.05 eq) — Strict stoichiometry is vital.

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 60°C (Do not exceed 70°C). Monitor by LCMS.

    • Endpoint: Disappearance of SM; appearance of mono-coupled product. If di-coupled product appears (>5%), lower temp to 45°C.

  • Purification: Flash chromatography.[1] The C3-product is typically more polar than the starting material.

Step 3: C4-Suzuki Coupling (Sterically Demanding)

Objective: Functionalize the hindered C4 position.

Rationale: The C4-Br is now sterically crowded by the new C3-aryl group and electronically deactivated by the para-6-OTBS group. Standard Pd(PPh₃)₄ often fails here. We utilize Buchwald's ligands (SPhos or XPhos) to facilitate oxidative addition into the hindered/deactivated bromide.

Protocol:

  • Reagents:

    • C3-Aryl Intermediate (2) (1.0 eq)

    • Aryl Boronic Acid (Ar²-B(OH)₂) (1.5 eq)

    • Catalyst: Pd₂(dba)₃ (5 mol%) + XPhos or SPhos (10 mol%)

    • Base: K₃PO₄ (3.0 eq) — Stronger base helps transmetallation in hindered systems.

    • Solvent: 1,4-Dioxane / Water (10:1)

  • Procedure:

    • Degas thoroughly.

    • Heat to 100°C - 110°C (Reflux) for 12–24 h.

    • Note: If conversion is slow, add fresh catalyst (2.5 mol%) after 12 h.

Step 4: Global Deprotection

Protocol:

  • Method A (Sequential): Treat with TBAF/THF to remove TBS (RT, 1 h), followed by 4M HCl/Dioxane (60°C, 2 h) to remove THP.

  • Method B (One-Pot): Treat with concentrated HCl in MeOH at reflux for 2-4 h. This cleaves both the silyl ether and the THP acetal simultaneously.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Step 2) Temperature too high (>80°C) or excess Boronic Acid.Reduce Temp to 40-50°C. Use exactly 1.0 eq of Ar¹-B(OH)₂.
No Reaction at C4 (Step 3) Steric hindrance; Catalyst deactivation.Switch ligand to XPhos or AdBrettPhos . Increase temp to 120°C (Microwave).
N1 vs N2 Isomerism Tautomerization during protection.Ensure thermodynamic control (pTsOH/Heat) favors N1-THP. Confirm via NOESY NMR.
Protodebromination Hydride source in solvent; overheating.Use anhydrous solvents for Step 3; avoid alcohols if possible (use Dioxane/H2O).

References

  • Synthesis of 4-Substituted Indazoles via Pd-Catalysis Source: ResearchGate. Discusses the fundamental reactivity of 3-bromo and 4-substituted indazoles, confirming the viability of Suzuki couplings on this scaffold.

  • C3-Functionalization of 1H-Indazole Source: MDPI (Molecules). Provides detailed conditions for C3-selective Suzuki coupling using Ferrocene-based Pd catalysts, supporting the high reactivity of the C3 position.

  • Regioselective C7 Bromination and Coupling Source: NIH / PMC. While focused on C7, this paper establishes the hierarchy of reactivity in poly-substituted indazoles and the use of N-H protection strategies.

  • Suzuki Coupling of Hindered Chlorides/Bromides (Ligand Selection) Source: Organic Chemistry Portal. General reference for selecting XPhos/SPhos for the difficult C4 coupling step.

Sources

Application Note: Protecting Group Strategies for 6-Hydroxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 6-hydroxy-1H-indazole scaffold presents a unique challenge in medicinal chemistry due to its tripartite nucleophilicity : the acidic phenolic oxygen (C6-OH), the pyrrole-like nitrogen (N1-H), and the pyridine-like nitrogen (N2).

Successful functionalization requires a strategy based on pKa hierarchy and thermodynamic vs. kinetic control . This guide outlines protocols to achieve:

  • Selective O-Protection: Leveraging the acidity difference between Phenol (

    
    ) and Indazole (
    
    
    
    ).
  • Regioselective N-Protection: Directing protection to the thermodynamically stable N1 position over the kinetic N2 isomer.

  • Orthogonality: Establishing a dual-protection system (e.g., O-Benzyl / N-THP) allowing independent manipulation of the core.

The Reactivity Landscape

The 6-hydroxyindazole system exists in a tautomeric equilibrium, heavily favoring the 1H-form (benzenoid) over the 2H-form (quinonoid). However, the electron-donating hydroxyl group at C6 increases the electron density of the ring, making the system prone to oxidation and side reactions if not properly masked.

Reactivity cluster_0 Tautomeric Equilibrium cluster_1 Nucleophilic Sites N1 1H-Indazole (Thermodynamic) Benzenoid Character N2 2H-Indazole (Kinetic) Quinonoid Character N1->N2 Equilibrium OH C6-OH pKa ~10 (H2O) Hard Nucleophile NH N1-H pKa ~14 (H2O) Soft Nucleophile OH->NH Acidity Hierarchy (OH deprotonates first)

Figure 1: Tautomeric forms and acidity hierarchy of 6-hydroxyindazole.

Protocol A: Selective O-Protection (The "Weak Base" Strategy)

Objective: Mask the phenolic hydroxyl group without alkylating the indazole nitrogen. Mechanism: Utilizing a weak base (Carbonate) that is sufficient to deprotonate the phenol (


) but insufficient to deprotonate the indazole N-H (

) in aprotic solvents.
Materials
  • Substrate: 6-Hydroxy-1H-indazole.

  • Reagent: Benzyl Bromide (BnBr) or tert-Butyldimethylsilyl chloride (TBSCl).

  • Base: Potassium Carbonate (

    
    ) or Imidazole (for silylation).
    
  • Solvent: DMF (Anhydrous) or Acetone.

Step-by-Step Methodology (O-Benzylation)
  • Preparation: Charge a flame-dried round-bottom flask with 6-hydroxy-1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (1.1 equiv). The solution may turn yellow/orange due to phenoxide formation.
    
    • Critical Check: Do not use NaH or KOH; these strong bases will deprotonate N1, leading to N/O mixtures.

  • Alkylation: Cool to 0°C. Add Benzyl Bromide (1.05 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1). The O-benzylated product is usually less polar than the starting material but more polar than N,O-bis-benzylated byproducts.

  • Workup: Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.[1][2]

    • If oil: Extract with EtOAc (3x).[3][4] Wash organics with

      
       (5% aq) to remove DMF, then Brine. Dry over 
      
      
      
      .
  • Purification: Recrystallization from EtOH or Flash Chromatography (

    
    ).
    

Data Validation:

  • 1H NMR: Look for the disappearance of the phenolic -OH (broad singlet ~9-10 ppm) and appearance of benzylic protons (~5.1 ppm, s, 2H). The Indazole N-H should remain visible (~12-13 ppm, broad).

Protocol B: Regioselective N1-Protection (Thermodynamic Control)

Objective: Protect the nitrogen of the O-protected intermediate. Challenge: Indazoles can alkylate at N1 or N2.[5][6][7] N1 is the thermodynamic product (favored by steric freedom and aromaticity). N2 is the kinetic product. Strategy: Use acid-catalyzed conditions (THP) or thermodynamic equilibration (SEM/Boc with heat) to lock the N1 isomer.

Method: Tetrahydropyranyl (THP) Protection

Best for: Acid-labile protection compatible with basic downstream chemistry (e.g., Suzuki coupling).

  • Dissolution: Dissolve 6-(benzyloxy)-1H-indazole (from Protocol A) in anhydrous DCM or Toluene (0.3 M).

  • Catalysis: Add 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv) and Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

    • Note: p-Toluenesulfonic acid (pTsA) can be used but is harsher; PPTS is milder and reduces polymerization of DHP.

  • Reflux: Heat to mild reflux (DCM: 40°C, Toluene: 80°C) for 3–12 hours.

    • Why Heat? Acid-catalyzed protection is reversible. Heating drives the equilibrium toward the more stable N1-THP isomer.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Isomer Check: Analyze crude NMR.

    • N1-THP (Desired): The anomeric proton (

      
      ) typically appears as a doublet of doublets around 5.6–5.8 ppm.
      
    • NOE Experiment: Irradiate the THP anomeric proton. If N1-protected, you should see an NOE enhancement of the C7-H (the aromatic proton adjacent to N1). If N2-protected, you will see enhancement of C3-H .

Comparison of N-Protecting Groups
GroupReagentsConditionsStabilityRemovalRegioselectivity (N1:N2)
THP DHP,

RefluxBase stable, Acid labile

or

High (Thermodynamic)
SEM SEM-Cl, NaH0°C

RT
Orthogonal to acid/baseTBAF or

Moderate (Kinetic risk)*
Boc

, DMAP
RTAcid labileTFA or

Variable (Steric dependent)
Tosyl TsCl, NaHRTVery Stable

High (N1 favored)

*Note: SEM protection using NaH often yields mixtures (approx 3:1 N1:N2) which must be separated chromatographically. The N1 isomer is the major product.

Orthogonal Strategy Workflow

This workflow establishes a 6-O-TBS / 1-N-Boc system, allowing selective deprotection of either group.

Orthogonal Start 6-Hydroxy-1H-indazole Step1 Step 1: O-Protection TBSCl, Imidazole, DMF (Selective for Phenol) Start->Step1 Inter Intermediate: 6-((tert-butyldimethylsilyl)oxy)-1H-indazole Step1->Inter Step2 Step 2: N-Protection Boc2O, DMAP, DCM (Targets N1) Inter->Step2 Final Fully Protected: 1-Boc-6-TBS-indazole Step2->Final RouteA Route A: Deprotect Oxygen TBAF (Selectively removes TBS) Final->RouteA RouteB Route B: Deprotect Nitrogen TFA or HCl (Selectively removes Boc) Final->RouteB

Figure 2: Orthogonal protection strategy using Silyl (O) and Carbamate (N) groups.

Protocol Details for Orthogonal Synthesis
  • Step 1 (O-Silylation):

    • Mix 6-hydroxyindazole (1 equiv) + Imidazole (2.5 equiv) in DMF.

    • Add TBSCl (1.1 equiv) at 0°C. Stir 2h at RT.

    • Result: Quantitative conversion to O-TBS ether. N-H remains free.

  • Step 2 (N-Bocylation):

    • Take crude O-TBS intermediate in DCM.

    • Add

      
       (1.2 equiv) and DMAP (0.1 equiv).
      
    • Stir at RT for 1h.

    • Result: Formation of N1-Boc product (major). N2-Boc is unstable and often rearranges to N1 or degrades during workup.

Troubleshooting & Optimization

Issue: N1 vs N2 Mixtures

If you observe a mixture of isomers (often inseparable by TLC), apply Thermodynamic Equilibration :

  • Dissolve the mixture in the reaction solvent (e.g., THF or Toluene).

  • Add a catalytic amount of the protecting group source or acid catalyst.

  • Heat to reflux for 12–24 hours.

  • Mechanism:[6][8][9] The kinetic N2 isomer will revert and re-react to form the more stable N1 isomer (the "N2-switch").

Issue: Over-alkylation (Bis-alkylation)

If using alkyl halides (BnBr), you may get N,O-bis-benzyl product.

  • Cause: Base is too strong or excess reagent used.

  • Solution: Strictly use

    
     (not 
    
    
    
    or NaH) and limit alkyl halide to 1.0–1.05 equivalents.
Analytical Confirmation (NOE)

Always validate the N-position using 2D NMR (NOESY/ROESY).

  • N1-R: Cross-peak between R group protons and C7-H .

  • N2-R: Cross-peak between R group protons and C3-H .

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Cheung, M., et al. (2003). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 68(10), 4093–4096.

  • Lõkov, M., et al. (2025). "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Organic & Inorganic Au, 5(2), 144-155.[10]

  • BenchChem Application Notes. (2025). "Troubleshooting Regioselectivity in Indazole Synthesis."

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Application Note: Precision Microwave Synthesis of 3,4-Dibromo-6-hydroxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the 3,4-Dibromo-6-hydroxyindazole scaffold—a high-value "tri-vector" template used frequently in the development of kinase inhibitors (e.g., VEGFR, FGFR) and allosteric modulators.

Executive Summary

The 3,4-Dibromo-6-hydroxyindazole (DBHI) scaffold represents a "privileged structure" in drug discovery, offering three distinct vectors for diversification:

  • N1-Position: Tuning solubility and pharmacokinetic profile.

  • C6-Hydroxyl: A nucleophilic handle for ether linkages or prodrug moieties.

  • C3/C4-Bromides: Electrophilic sites for sequential cross-coupling reactions.

Conventional thermal synthesis on this scaffold is plagued by long reaction times (12–48 h) and poor regioselectivity between the C3 and C4 halogens. This guide details a Microwave-Assisted Synthesis (MAOS) workflow that reduces reaction times to minutes, enhances yield, and leverages temperature-controlled protocols to achieve regioselective functionalization.

Strategic Analysis: The "Tri-Vector" Approach

Successful utilization of DBHI requires a specific order of operations to prevent catalyst poisoning (by the free -OH) and to manage the competitive reactivity of the two bromine atoms.

Reactivity Hierarchy
  • O-H (C6): Most nucleophilic. Must be functionalized or protected first.

  • N-H (N1): Acidic (pKa ~14). Requires base-mediated alkylation. N1 vs. N2 regioselectivity is controlled by solvent and base choice.

  • C-Br (C3 vs C4):

    • C3-Br: Electronically activated by the adjacent pyrazole nitrogen. Generally reacts first in Pd-catalyzed couplings.

    • C4-Br: Sterically hindered by the C3-substituent and the peri-interaction with N1/C7. Reacts second or requires specialized bulky ligands (e.g., Buchwald ligands).

Experimental Protocols

Protocol A: Rapid O-Alkylation & N-Alkylation (One-Pot)

Objective: Simultaneous protection/functionalization of nucleophilic centers to prepare the core for metal catalysis. Reaction Time: 15 mins (vs. 18 h thermal)

Materials:

  • Substrate: 3,4-Dibromo-6-hydroxyindazole (1.0 eq)

  • Reagent: Alkyl Halide (R-X) (2.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Dry)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve DBHI (290 mg, 1.0 mmol) in dry DMF (3 mL).

  • Addition: Add

    
     (815 mg, 2.5 mmol) followed by the alkyl halide (2.2 mmol). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in the microwave reactor.

    • Settings:Dynamic Mode , Target T = 100°C, Max Power = 150W, Hold Time = 15 min.

    • Stirring: High (magnetic stir bar is critical to suspend the base).

  • Work-up: Cool to RT. Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with hexane.

  • Validation: Check LCMS. Expect >95% conversion.

    • Note: If N2-alkylation is observed (kinetic product), switch base to

      
       and increase Temp to 120°C to favor the thermodynamic N1-isomer.
      
Protocol B: Regioselective Suzuki-Miyaura Coupling (C3-Selective)

Objective: Selective arylation at C3, leaving C4-Br intact for subsequent steps. Mechanism: The oxidative addition at C3 is faster due to lower steric hindrance compared to the "bay region" C4 position.

Materials:

  • Substrate: N,O-dialkylated DBHI (1.0 eq)

  • Boronic Acid:

    
     (1.1 eq)
    
  • Catalyst:

    
     (5 mol%) - Chosen for robustness.
    
  • Base:

    
     (2M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inerting: Purge the microwave vial with Argon for 2 mins.

  • Loading: Add substrate (0.5 mmol), Boronic acid (0.55 mmol), and Pd catalyst (0.025 mmol).

  • Solvent: Add Dioxane (4 mL) and

    
     (0.75 mL).
    
  • Irradiation:

    • Settings:Fixed Power Mode (if available) or Dynamic.

    • Target T = 85°C (Do not exceed 100°C to preserve C4-Br).

    • Hold Time = 10 min.

  • Purification: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hex/EtOAc gradient).

  • QC: 1H-NMR will show the disappearance of the C3-Br signal. NOESY can confirm regiochemistry (correlation between N1-alkyl and C7-H, but C3-aryl will show no NOE to N1).

Protocol C: C4-Diversification (The "Hard" Coupling)

Objective: Functionalizing the sterically hindered C4-Br. Requirement: High-energy conditions and electron-rich, bulky ligands.

Materials:

  • Substrate: C3-arylated DBHI intermediate

  • Coupling Partner: Boronic ester or amine (Buchwald-Hartwig).

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Loading: Combine substrate, coupling partner (1.5 eq), Pd source, ligand, and

    
     (3 eq) in a vial.
    
  • Irradiation:

    • Settings: Target T = 130°C.

    • Hold Time = 20–30 min.

    • Pressure Alert: Ensure vial is rated for >15 bar.

  • Note: XPhos is critical here to facilitate oxidative addition into the hindered, electron-rich C4-Br bond.

Data Summary & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave
Reaction StepThermal ConditionsYieldMicrowave ConditionsYieldImprovement Factor
N/O-Alkylation 60°C, 18 h, DMF72%100°C, 15 min, DMF91%72x Faster
C3-Suzuki 90°C, 12 h, Toluene65%85°C, 10 min, Dioxane88%Clean Regioselectivity
C4-Buchwald 110°C, 24 h, Xylene40%130°C, 30 min, Toluene75%Overcomes Sterics
Troubleshooting Guide
IssueProbable CauseSolution
N1/N2 Mixture Kinetic control dominant.Switch to thermodynamic conditions: Higher Temp (140°C), longer time, or switch solvent to EtOH.
Loss of C4-Br Hydrodehalogenation during C3 coupling.Reduce reaction temp to <90°C. Use dry solvents (anhydrous dioxane).
Pd Black Formation Catalyst decomposition at high T.Add TBAB (Tetrabutylammonium bromide) as a phase transfer/stabilizer.
Low Yield at C4 Steric hindrance.Switch ligand to BrettPhos or AdBrettPhos ; Increase power to reach 150°C.

Visual Workflow (Graphviz)

DBHI_Synthesis cluster_logic Regioselectivity Logic Start 3,4-Dibromo-6-hydroxyindazole (Starting Material) Step1 Step 1: N/O-Functionalization (Microwave: 100°C, 15 min) Reagent: R-X, Cs2CO3 Start->Step1 Protection Intermediate1 N1,O6-Dialkylated Intermediate Step1->Intermediate1 Step2 Step 2: C3-Selective Coupling (Microwave: 85°C, 10 min) Pd(dppf)Cl2, Ar-B(OH)2 Intermediate1->Step2 Regioselective Intermediate2 3-Aryl-4-bromo Intermediate Step2->Intermediate2 Step3 Step 3: C4-Diversification (Microwave: 130°C, 30 min) Pd-XPhos, High Energy Intermediate2->Step3 Steric Overcome Final Final Tris-Substituted Indazole Inhibitor Step3->Final Logic1 C3: Electronic Activation Reacts First Logic2 C4: Steric Hindrance Reacts Second

Caption: Sequential functionalization workflow for 3,4-Dibromo-6-hydroxyindazole utilizing microwave irradiation to control regioselectivity between C3 and C4 positions.

References

  • Vertex AI Search. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. Available at: [Link]

  • Semantic Scholar. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry. Available at: [Link]

Troubleshooting & Optimization

Troubleshooting low solubility of 3,4-Dibromo-6-hydroxyindazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-IND-346 Subject: Troubleshooting low solubility of 3,4-Dibromo-6-hydroxyindazole in organic solvents Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering "brick dust" behavior—a common phenomenon with halogenated indazoles where high crystal lattice energy resists solvation.[1] The presence of two bromine atoms (at C3 and C4) combined with the C6-hydroxyl group creates a molecule that is simultaneously lipophilic and capable of strong intermolecular hydrogen bonding.[1]

This guide provides a tiered troubleshooting protocol to overcome these forces, moving from solvent selection to pH manipulation and chemical modification.

Phase 1: Structural Diagnosis & Purity Check

Before attempting aggressive solubilization, verify the material state. [1]

The synthesis of hydroxyindazoles often involves aluminum chloride (


) dealkylation or diazonium hydrolysis.[1] Residual inorganic salts (aluminum oxides or sodium salts) can mimic "insolubility."[1]

Diagnostic Steps:

  • Ash Test: Burn a small sample (~5 mg). If a significant white residue remains, your "insolubility" is likely due to inorganic salt contamination, not the organic compound itself.

  • Water Wash: If salts are suspected, suspend the solid in dilute HCl (0.1 M), sonicate, and filter. The indazole will remain solid (protonated form), while inorganic salts wash away.

The "Brick Dust" Mechanism

Why is it so hard to dissolve?

  • Pi-Stacking: The flat indazole core stacks efficiently.[1]

  • Halogen Bonding: The Br atoms act as Lewis acids, coordinating with the Lewis basic N or O atoms of neighboring molecules.[1]

  • Hydrogen Bonding: The C6-OH and N1-H act as both donors and acceptors, "zipping" the crystal lattice shut.[1]

LatticeForces cluster_0 Molecule A cluster_1 Molecule B NodeA 3,4-Dibromo- 6-hydroxyindazole Force1 H-Bonding (OH ... N) NodeA->Force1 Force2 Halogen Bonding (Br ... O/N) NodeA->Force2 Force3 Pi-Pi Stacking (Aromatic Core) NodeA->Force3 NodeB 3,4-Dibromo- 6-hydroxyindazole Force1->NodeB Result High Lattice Energy (Insolubility) Force1->Result Force2->NodeB Force2->Result Force3->NodeB Force3->Result

Figure 1: Intermolecular forces contributing to the high lattice energy and poor solubility of the target molecule.[1]

Phase 2: Solvent Selection Protocol

Do not use standard chlorinated solvents (DCM, Chloroform) as primary solvents. They lack the H-bond disrupting capability required for this scaffold.[1]

Solvent Tier List
TierSolvent SystemEfficacyApplication Notes
S DMSO (Dimethyl sulfoxide)HighBest for stock solutions.[1] Disrupts H-bonds effectively.
A DMF / DMAc HighGood alternative to DMSO if removing solvent later is required (slightly lower boiling point).[1]
B THF (Tetrahydrofuran)ModerateWorks best with heating.[1] Good for reactions involving hydrides.
C Acetone / Methanol Low-ModOnly effective for dilute solutions or with heating/sonication.[1]
F DCM / Hexanes / Water PoorAvoid. Material will likely remain as a suspension.[1]

Phase 3: Advanced Solubilization Techniques

If Tier S solvents fail, employ the Graduated Solubilization Protocol .[1]

Workflow Diagram

SolubilityWorkflow Start Start: Solid Indazole Solvent Add DMSO or DMF (10-20 volumes) Start->Solvent Check1 Dissolved? Solvent->Check1 Heat Heat to 60-80°C Check1->Heat No Success Proceed to Experiment Check1->Success Yes Check2 Dissolved? Heat->Check2 Sonicate Ultrasonic Bath (15 mins, warm) Check2->Sonicate No Check2->Success Yes Check3 Dissolved? Sonicate->Check3 Base Add Base (TEA or K2CO3) *Deprotonation Strategy* Check3->Base No Check3->Success Yes Base->Success Fail Switch to Protecting Group Base->Fail Precipitates

Figure 2: Decision tree for solubilizing stubborn indazole derivatives.

The "pH Switch" Technique (Critical)

The C6-hydroxyl group is phenolic (


) and the N1-H is also acidic (

).[1]
  • Strategy: Add 1.1 equivalents of a mild organic base (e.g., Triethylamine or DBU) to your organic solvent.[1]

  • Mechanism: Deprotonating the -OH or N-H creates a charged species (phenolate/indazolide), which drastically increases solubility in polar organic solvents like MeOH or Acetone.[1]

  • Warning: Ensure your downstream reaction can tolerate the base.[1]

Phase 4: Chemical Workarounds (Derivatization)

If the raw material is too insoluble for your specific reaction (e.g., a reaction requiring non-polar DCM), you must temporarily mask the polar groups.

1. Silylation (Reversible)

  • Reagent: TBS-Cl (tert-Butyldimethylsilyl chloride) + Imidazole.[1]

  • Outcome: Protects the C6-OH and/or N1-H.[1]

  • Result: The resulting silyl ether is highly lipophilic and will dissolve easily in DCM, Hexanes, or Toluene.[1]

  • Deprotection: TBAF or mild acid removes the group post-reaction.[1]

2. Acetylation

  • Reagent: Acetic anhydride + Pyridine.[1]

  • Outcome: Forms the acetate ester.[1]

  • Result: Moderate solubility improvement in esters and ethers.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Only if the pH is high (>10).[1] In neutral or acidic water, the hydrophobic effect of the two bromine atoms will force the molecule out of solution immediately.

Q: I see a fine suspension that won't settle. Is it dissolved? A: No. This is a colloidal suspension.[1] If you filter this through a 0.45 µm PTFE filter and the filtrate is clear/colorless, your compound is trapped in the filter. Do not proceed with reactions on a suspension unless it is a heterogeneous catalyst reaction.[1]

Q: Why does it dissolve in hot DMSO but precipitate when cooled? A: This indicates you are near the saturation limit.[1] The lattice energy re-asserts itself as thermal energy decreases.[1] Dilute the solution further or maintain a temperature of >40°C during handling.

Q: Will sonication degrade the bromine bonds? A: Unlikely.[1] Standard laboratory ultrasonic baths (35-40 kHz) are generally safe for aryl bromides.[1] Avoid high-power probe sonication for extended periods, which can generate radical species.[1]

References

  • PubChem. (n.d.).[1] 6-hydroxy-1H-indazole Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Sharapov, A. D., et al. (2022).[1][2] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. Retrieved from [Link]

  • Lardbucket. (2012).[1] Appendix C: Dissociation Constants and pKa Values for Acids. Retrieved from [Link]

Sources

Preventing N2-alkylation side products in 1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Support Center

User Ticket: "I am attempting to alkylate a 1H-indazole derivative at the N1 position. I consistently observe significant formation of the N2-isomer (up to 40%), which is difficult to separate chromatographically. How can I shift regioselectivity toward N1?"

Scientist’s Response: This is the classic "Indazole Ambiguity" problem. As a Senior Application Scientist, I see this weekly. The indazole core is an ambident nucleophile. While the N1-isomer is the thermodynamic "sink" (preserving the benzenoid system), the N2-position is often kinetically accessible or favored by specific chelation effects.

Below is your technical guide to forcing regioselectivity, grounded in thermodynamic control and hard-soft acid-base (HSAB) theory.

Module 1: The Mechanistic Diagnostic (Why This Happens)

Before changing reagents, you must understand the "Invisible Equilibrium." Indazole exists in a tautomeric equilibrium.

  • 1H-Indazole (Benzenoid): Thermodynamically stable.[1][2][3][4][5]

  • 2H-Indazole (Quinoid): Less stable, but the N2 nitrogen often has higher electron density or steric accessibility depending on the electrophile and solvent shell.

Visualizing the Problem

The following diagram illustrates the competing pathways. Note that N1-alkylation preserves the aromatic benzene ring, whereas N2-alkylation disrupts it, creating a quinoid-like species.

IndazoleMechanism Tautomer Indazole Tautomerism (Equilibrium) N1_Path Path A: N1-Alkylation (Thermodynamic) Tautomer->N1_Path High Temp / Polar Aprotic / Large Cation N2_Path Path B: N2-Alkylation (Kinetic/Chelation) Tautomer->N2_Path Low Temp / Mitsunobu / Steric Bulk at C7 Prod_N1 N1-Product (Benzenoid System Preserved) N1_Path->Prod_N1 Prod_N2 N2-Product (Quinoid-like System) N2_Path->Prod_N2

Figure 1: The bifurcation of indazole alkylation pathways. N1 is the thermodynamic product; N2 is often the kinetic trap.

Module 2: Troubleshooting Protocols (The "How-To")

Scenario A: Standard Alkyl Halide Reactions ( )

Issue: You are using


 in Acetone or DMF and getting mixtures.
Root Cause:  Potassium is a "medium" hard cation. It allows for loose ion-pairing that doesn't sufficiently protect the N2 position or force the thermodynamic outcome.

The Fix: The "Cesium Effect" or Strong Deprotonation

ParameterRecommendationScientific Rationale
Base NaH (Sodium Hydride)Gold Standard for N1. Complete deprotonation creates a "naked" anion. In THF, Na+ can coordinate with N2 and C3-substituents, sterically shielding N2 and directing the electrophile to N1 [1].
Alternative Base Cs₂CO₃ (Cesium Carbonate)Large Cs+ cation stabilizes the delocalized anion. In DMF at elevated temperatures (60-90°C), this favors the thermodynamic N1 product [2].
Solvent THF (with NaH)Promotes tight ion pairing that favors N1 selectivity.
Temperature Warm it up (50°C+) N2-alkylation is often kinetic (fast but reversible under right conditions). Heat pushes the system toward the thermodynamic N1 valley.

Protocol 1: High-Selectivity N1-Alkylation (NaH Method)

  • Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Stir at 0°C for 30 min (ensure H2 evolution ceases).

  • Add alkyl halide (1.1 equiv) dropwise.[5][6]

  • Critical Step: Allow to warm to RT and stir. If LCMS shows N2, heat to 50°C to drive thermodynamic equilibration.

Scenario B: Mitsunobu Reaction

Issue: "I used DEAD/PPh3 and got the N2 product." Analysis: Mitsunobu reactions on indazoles are notorious for N2-selectivity. The pKa of indazole (~14) allows protonation of the betaine intermediate, but the steric bulk of the


 adduct often directs the attack to the more accessible N2, especially if C7 is unsubstituted [3].

The Fix:

  • Avoid Mitsunobu if N1 is the target. Use the alkyl halide method (Scenario A) by converting your alcohol to a mesylate/tosylate first.

  • If you must use Mitsunobu: Use bulky phosphines or switch to CMBP (cyanomethylenetributylphosphorane) which sometimes alters the transition state sterics.

Scenario C: Metal-Catalyzed Arylation (Cross-Coupling)

Issue: "My Buchwald-Hartwig reaction is giving mixtures." Analysis: In Copper or Palladium catalysis, the metal insertion is the selectivity-determining step.

The Fix: Ligand Control

  • Copper Catalysis (Ullmann): Copper-catalyzed N-arylation generally favors N1 significantly more than simple alkylation does. The mechanism involves coordination to the pyridine-like N2, followed by oxidative addition/reductive elimination at N1 [4].

  • Protocol: Use CuI (10 mol%) , trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) , and K3PO4 in Toluene or Dioxane at 110°C.

Module 3: Advanced Decision Logic

Use this flow to determine your next experimental step.

DecisionTree Start Start: Indazole Functionalization Target What is your target? Start->Target N1_Target Target: N1-Isomer Target->N1_Target N2_Target Target: N2-Isomer Target->N2_Target Electrophile Electrophile Type? N1_Target->Electrophile Action_Mitsu Use Mitsunobu Conditions (Often favors N2) N2_Target->Action_Mitsu For Alcohols Alkyl Alkyl Halide Electrophile->Alkyl Alcohol Alcohol Electrophile->Alcohol Aryl Aryl Halide Electrophile->Aryl Action_NaH Use NaH / THF (0°C -> 50°C) Alkyl->Action_NaH Action_Convert Convert OH to OMs/OTs then use NaH/THF Alcohol->Action_Convert Action_Cu Use CuI / Diamine Ligand (Thermodynamic Control) Aryl->Action_Cu

Figure 2: Decision Matrix for Regioselective Functionalization.

FAQ: Common Pitfalls

Q: Does the substituent at C3 or C7 matter? A: Absolutely.

  • C7-Substituents: A group at C7 (e.g., -Cl, -OMe) sterically clashes with the N1 site. This will force the reaction toward N2, regardless of your base [5]. If you need N1-alkylation on a C7-substituted indazole, you may need to install the C7 group after alkylation.

  • C3-Substituents: Electron-withdrawing groups (EWG) at C3 can coordinate with the cation (Cs+ or Na+), creating a chelate that might direct alkylation.[4] For example, C3-esters often assist N1 selectivity via chelation with the incoming electrophile [1].

Q: I see N1 product initially, but it disappears? A: This is rare for alkylation but common for acylation. N1-acyl indazoles are unstable and can rearrange to N2 or hydrolyze. For alkyl groups, once formed, the N1 bond is stable. If you lose product, check for decomposition of the electrophile or side reactions on other functional groups.

Q: Can I use protecting groups to force regioselectivity? A: Yes.

  • THP (Tetrahydropyranyl): Generally goes to N1 (thermodynamic).

  • SEM (Trimethylsilylethoxymethyl): Can result in mixtures; careful chromatography required.

  • Strategy: If you need N2 selectivity, block N1 with a transient group (like THP), alkylate N2 (forcing quaternary salt), and then deprotect. (Note: This is difficult synthetic chemistry; direct N2 methods are preferred).

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1940–1954.[7] Link

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org.[2][6] Chem.2021 , 17, 1860–1870. Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances2024 , 14, 6158. Link

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles... J. Org.[8] Chem.2004 , 69, 17, 5578–5587. Link

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. Link

Sources

Validation & Comparative

Distinguishing 3,4-Dibromo-6-hydroxyindazole from 4,6-dibromo isomer by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated indazoles, particularly kinase inhibitor precursors, distinguishing regioisomers is a critical quality gate.[1] The distinction between 3,4-dibromo-6-hydroxyindazole (Target A) and its 4,6-dibromo isomers (Target B, typically 4,6-dibromo-3-hydroxyindazole) presents a specific challenge due to their identical molecular weight (MW: 291.[1]93) and similar proton splitting patterns (meta-coupled doublets).

This guide delineates a definitive NMR workflow to distinguish these isomers. The "smoking gun" is the


C chemical shift of the C-3 position  and the 

H chemical shift environment of H-5
, driven by the shielding effects of the hydroxyl group versus the deshielding nature of bromine atoms.

Structural Analysis & The Isomer Problem

Before interpreting spectra, we must define the magnetic environments of the competing structures.[1]

  • Isomer A (3,4-Dibromo-6-hydroxyindazole): The hydroxyl group at C-6 exerts a strong shielding effect on the adjacent protons (H-5 and H-7). The C-3 position is brominated.[2]

  • Isomer B (4,6-Dibromo-3-hydroxyindazole): The hydroxyl group is at C-3 (often existing as the indazolone tautomer). The protons H-5 and H-7 are located on the benzene ring, with H-5 significantly deshielded by flanking bromine atoms at C-4 and C-6.

Comparative Structural Logic

Indazole_Isomers IsomerA Isomer A 3,4-Dibromo-6-hydroxyindazole (Target) FeaturesA Key Features A: - C3-Br (Shielded Carbon) - H5 Ortho to OH (Shielded Proton) IsomerA->FeaturesA IsomerB Isomer B 4,6-Dibromo-3-hydroxyindazole (Alternative) FeaturesB Key Features B: - C3-OH (Deshielded Carbon) - H5 Flanked by Br (Deshielded Proton) IsomerB->FeaturesB

Figure 1: Structural divergence between the target 3,4-dibromo isomer and the 4,6-dibromo alternative.

1H NMR: The Proton Environment Test

While both isomers display two aromatic singlets (or meta-coupled doublets,


 Hz), their chemical shifts (

) differ drastically due to the electronic effects of the substituents.[1]
Proton Position3,4-Dibromo-6-hydroxyindazole (Isomer A)4,6-Dibromo-3-hydroxyindazole (Isomer B)Mechanistic Reason
H-5

6.80 – 7.10 ppm

7.60 – 7.90 ppm
In Isomer A, H-5 is ortho to the electron-donating -OH group (shielding). In Isomer B, H-5 is flanked by two electron-withdrawing Br atoms (deshielding).[1]
H-7

6.70 – 6.90 ppm

7.40 – 7.60 ppm
In Isomer A, H-7 is ortho to -OH.[1] In Isomer B, H-7 is ortho to Br.[1]
NH Broad singlet (10-13 ppm)Broad singlet (10-13 ppm)Exchangeable; less diagnostic without specific solvent conditions (e.g., DMSO-

).

Diagnostic Check: If your aromatic protons are appearing upfield (below 7.2 ppm), you likely have the 6-hydroxy target. If they are downfield (above 7.5 ppm), suspect the 4,6-dibromo isomer.[1]

13C NMR: The Definitive "Smoking Gun"

Carbon NMR provides the most unambiguous confirmation because the C-3 carbon environment changes fundamentally between the two isomers.

Carbon Position3,4-Dibromo-6-hydroxyindazole 4,6-Dibromo-3-hydroxyindazole Differentiation Logic
C-3

115 – 125 ppm

155 – 165 ppm
CRITICAL: C-Br (Isomer A) is significantly upfield compared to C-OH/C=O[1] (Isomer B).
C-6

155 – 160 ppm (C-OH)

120 – 130 ppm (C-Br)
The C-OH signal moves from C-6 (Isomer A) to C-3 (Isomer B).
C-4

110 – 120 ppm (C-Br)

110 – 120 ppm (C-Br)
Less diagnostic as both isomers are brominated at C-4.

Advanced Validation: 2D NMR (HMBC)

If 1D spectra are ambiguous (e.g., due to solvent effects), Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.[1]

Experimental Workflow for HMBC
  • Focus on H-7: Identify the proton at position 7 (usually the most upfield doublet in Isomer A, or the one showing NOE with NH).

  • Trace Correlations: Look for 3-bond couplings (

    
    ).
    
  • For 3,4-Dibromo-6-hydroxyindazole (Isomer A):

    • H-7 will correlate to C-3a (bridgehead) and C-5 .

    • Crucially: H-7 will not show a strong correlation to a carbonyl-like carbon at ~160 ppm (C-3) because C-3 is far (4 bonds away) and is C-Br, not C-OH.

    • H-5 will correlate to C-4 (C-Br) and C-6 (C-OH, ~158 ppm).

  • For 4,6-Dibromo-3-hydroxyindazole (Isomer B):

    • The proton at position 5 (between Br atoms) will correlate to C-4 (C-Br) and C-6 (C-Br).

    • Crucially: You will see a quaternary carbon at ~160 ppm (C-3-OH) that does not correlate strongly with the benzene ring protons, or correlates only weakly with NH.

Decision Logic Diagram

NMR_Workflow Start Start: Purified Sample (DMSO-d6) Step1 Acquire 1H NMR Start->Step1 Decision1 Are aromatic protons < 7.2 ppm? Step1->Decision1 ResultA_Likely Likely 3,4-Dibromo-6-OH (Isomer A) Decision1->ResultA_Likely Yes ResultB_Likely Likely 4,6-Dibromo-3-OH (Isomer B) Decision1->ResultB_Likely No Step2 Acquire 13C NMR ResultA_Likely->Step2 ResultB_Likely->Step2 Decision2 Check C-3 Shift Step2->Decision2 OutcomeA C3 ~ 120 ppm CONFIRMED: Isomer A Decision2->OutcomeA Upfield (115-125) OutcomeB C3 ~ 160 ppm CONFIRMED: Isomer B Decision2->OutcomeB Downfield (155-165)

Figure 2: Step-by-step logic for assigning the correct regioisomer.

Experimental Protocol

To ensure reproducibility, follow this standardized protocol for sample preparation and acquisition.

1. Sample Preparation:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for hydroxyindazoles to ensure solubility and sharpen exchangeable proton signals (OH/NH).
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (to prevent shimming artifacts).

2. Acquisition Parameters (600 MHz equivalent):

  • Temperature: 298 K (25°C).

  • 1H NMR: 16 scans, relaxation delay (D1)

    
     2.0s to allow full relaxation of aromatic protons.
    
  • 13C NMR: 512-1024 scans. Use a power-gated decoupling sequence to minimize NOE if quantitative integration is needed (though chemical shift is sufficient here).

  • HMBC: Optimized for long-range coupling of 8 Hz (

    
    ).
    

3. Data Processing:

  • Reference the spectrum to the DMSO pentet at 2.50 ppm (

    
    H) and 39.52 ppm (
    
    
    
    C).
  • Apply exponential multiplication (LB = 0.3 Hz) for

    
    H to resolve meta-couplings.
    

References

  • Standarization of NMR Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[1] Link

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al.[1] "The Tautomerism of Indazoles: A 13C/15N NMR Study." Canadian Journal of Chemistry, 1999.[1] Link

  • HMBC Methodology: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.[1] (Standard text for HMBC optimization). Link

  • Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Source for aromatic substituent shielding constants). Link

Sources

HPLC Method Development Guide: Separation of Brominated Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the separation of brominated indazole regioisomers (specifically the critical pair of 5-bromoindazole and 6-bromoindazole), Pentafluorophenyl (PFP) stationary phases consistently outperform standard C18 chemistries.

While C18 columns rely primarily on hydrophobic subtraction—often failing to resolve isomers with identical logP values—PFP phases utilize a "multi-mode" retention mechanism (dipole-dipole,


, and shape selectivity) that exploits the specific electronic vectors of the halogen substituent. This guide details the experimental protocol to achieve baseline resolution (

) for these structural isomers.

Part 1: The Isomer Challenge

Brominated indazoles are critical scaffolds in the synthesis of kinase inhibitors (e.g., Axitinib analogs). A common synthetic route involves the bromination of indazole, which often yields a mixture of regioisomers.

  • The Compounds: 3-, 4-, 5-, 6-, and 7-bromoindazole.

  • The Problem: The 4-, 5-, 6-, and 7-isomers are positional isomers on the benzene ring. They possess nearly identical hydrophobicity (logP ~2.4–2.6) and pKa values.

  • The Critical Pair: 5-bromoindazole and 6-bromoindazole . These two isomers typically co-elute on alkyl-bonded phases (C8, C18) because their hydrophobic surface areas are indistinguishable to the stationary phase.

Mechanism of Separation Failure on C18

Standard C18 phases rely on the Solvophobic Theory. Retention is driven by the energy required for the analyte to create a cavity in the mobile phase. Since the 5- and 6-isomers have the same volume and similar polarity, their partition coefficients (


) are virtually identical, leading to selectivity (

) values approaching 1.0.

Part 2: Comparative Analysis of Stationary Phases

To achieve separation, we must exploit electronic differences rather than hydrophobic ones. The position of the bromine atom changes the overall dipole moment of the molecule relative to the nitrogen-rich indazole core.

C18 (Octadecylsilane)
  • Mechanism: Hydrophobic Interaction.[1][2]

  • Performance: Poor.

  • Observation: Broad, co-eluting peak for 5/6-bromo isomers. 3-bromoindazole typically separates due to the distinct chemistry of the pyrazole ring.

  • Verdict: Suitable only for purity checks of single isomers, not for regioisomer mixtures.

Phenyl-Hexyl
  • Mechanism:

    
     interactions + Hydrophobicity.[1]
    
  • Performance: Moderate.

  • Observation: The

    
    -electrons of the stationary phase interact with the aromatic indazole ring. However, the electron-withdrawing nature of the bromine deactivates the ring, weakening the 
    
    
    
    overlap compared to non-halogenated indazoles.
  • Verdict: Better than C18, but often yields partial separation (

    
    ).
    
PFP (Pentafluorophenyl) – The Recommended Choice
  • Mechanism: Dipole-Dipole + Charge Transfer + Shape Selectivity.[1]

  • Performance: Excellent.

  • Observation: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich bromine atom and the dipole vector of the indazole.

    • 5-bromo vs. 6-bromo: The angle of the dipole vector relative to the stationary phase ligand is distinct for each isomer, resulting in significantly different retention times.

  • Verdict: Capable of baseline resolution (

    
    ).
    
Summary of Selectivity Data (Representative)
ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Dominant Interaction Hydrophobic

/ Hydrophobic
Dipole-Dipole / Shape
Mobile Phase Water/ACNWater/MeOHWater/MeOH or Water/ACN
Critical Pair (5/6-Br) Co-elutionPartial SeparationBaseline Resolution
Selectivity (

)
1.021.051.12
Resolution (

)
< 0.81.1> 2.2

Part 3: Experimental Protocol

This protocol is designed to be self-validating . If the system suitability test (SST) fails, the specific troubleshooting steps provided will correct the drift.

A. System Parameters[1][2][3][4][5][6][7]
  • Instrument: HPLC or UHPLC with UV detection (PDA recommended).

  • Detector: UV at 254 nm (Aromatic ring absorption) and 290 nm (Indazole specific).

  • Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex F5, ACE C18-PFP, or ES Industries FluoroSep).

    • Dimensions: 150 x 4.6 mm, 2.7 µm (Core-shell) or 3 µm (Fully porous).

  • Temperature: 35°C (Strict control required; dipole interactions are temperature sensitive).

B. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Methanol (MeOH).[3][4]

    • Why MeOH? Acetonitrile (ACN) has its own dipole and

      
      -electrons (triple bond) which can compete with the PFP stationary phase interactions. Methanol is "quieter" electronically, allowing the PFP-analyte interaction to dominate.
      
C. Gradient Method (Standard Screening)
Time (min)% Solvent B (MeOH)Flow Rate (mL/min)Phase
0.0401.0Equilibration
15.0701.0Separation Gradient
15.1951.0Wash
18.0951.0Wash
18.1401.0Re-equilibration
23.0401.0End
D. Method Development Workflow (Logic Diagram)

MethodDevelopment Start Start: Isomer Mixture Screening Screening: PFP Column Gradient: 40-70% MeOH Start->Screening CheckRes Calculate Resolution (Rs) of Critical Pair (5-Br / 6-Br) Screening->CheckRes Success Success: Rs > 1.5 Finalize Method CheckRes->Success Yes Failure Partial Separation: Rs < 1.5 CheckRes->Failure No Opt1 Optimization A: Switch Modifier to ACN (Check Dipole Competition) Failure->Opt1 Step 1 Opt2 Optimization B: Lower Temp to 20°C (Enhance Shape Selectivity) Failure->Opt2 Step 2 Opt3 Optimization C: Isocratic Hold at Elution %B Failure->Opt3 Step 3 Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Figure 1: Decision tree for optimizing separation of halogenated isomers on PFP phases.

Part 4: Troubleshooting & Scientific Rationale

Why PFP? The "Fluorine Effect"

The separation of 5-bromo and 6-bromoindazole on PFP is driven by the electrostatic potential map of the molecules.

  • 5-Bromoindazole: The bromine is para to the N-H group.

  • 6-Bromoindazole: The bromine is meta to the N-H group.

  • Interaction: The highly electronegative fluorine atoms on the PFP ligand create a localized positive dipole in the center of the phenyl ring. This "electron-hole" attracts the electron-rich bromine atom. Because the geometric angle of the bromine differs between the 5- and 6-positions, the "lock-and-key" fit into the PFP phase differs, creating separation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Add 5mM Ammonium Formate to Mobile Phase A.
Retention Drift Temperature fluctuation.PFP phases are highly temperature-sensitive. Ensure column oven is stable ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C.
Loss of Resolution "Wetting" issue (Phase collapse).PFP phases can be hydrophobic.[1][2][5] Do not run < 5% Organic for extended periods.
Inverted Elution Order Change in Organic Modifier.Switching from MeOH to ACN can invert elution order on PFP columns due to

competition. Stick to one modifier.

References

  • Mechanism of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • Halogenated Isomer Separation: Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (See Chapter on "Shape Selectivity").
  • Indazole Chemistry: BenchChem. (2025).[6][7] Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.

  • Stationary Phase Comparison: Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • Dipole Interactions in HPLC: Croes, K., et al. (2005). "Analysis of retention and selectivity of PFP stationary phases.

Sources

Reactivity comparison of C-3 bromo vs C-4 bromo in palladium cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Problem

In the context of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), the reactivity difference between C-3 and C-4 bromo substituents is not merely a matter of bond strength—it is a function of topological electronic bias .

For researchers in drug discovery, the rule of thumb is clear but nuanced:

  • C-4 Bromo (Para-like): Highly reactive toward oxidative addition (OA). It benefits from direct resonance conjugation with the heteroatom (in pyridines/quinolines), lowering the LUMO energy.

  • C-3 Bromo (Meta-like): Significantly less reactive. It resides at the electronic node, isolated from the heteroatom's mesomeric withdrawal.

The Practical Implication: In a competition scenario (e.g., 3,4-dibromopyridine), Pd(0) will almost exclusively insert at C-4 first. Reversing this selectivity requires steric masking or directing groups; it rarely happens under standard thermodynamic control.

Mechanistic Deep Dive: Why Position Matters

To control the reaction, you must understand the Distortion/Interaction-Activation Strain Model (Houk & Bickelhaupt). The rate of oxidative addition (


) is governed by two factors:
  • Interaction Energy (

    
    ):  Orbital overlap between Pd(0) 
    
    
    
    and the Ar-Br
    
    
    .
  • Distortion Energy (

    
    ):  The energy penalty to bend the C-Br bond out of plane to reach the transition state.
    
Electronic Topology Visualization

The following diagram illustrates the electronic activation disparity between C-3 and C-4 positions in a pyridine scaffold.

G cluster_0 Substrate Electronics cluster_1 Pd(0) Oxidative Addition N N-Atom (Electron Sink) C4 C-4 Position (Para-Conjugated) N->C4 Resonance (-M) Induction (-I) C3 C-3 Position (Meta-Isolated) N->C3 Induction Only (-I) No Resonance TS_C4 C-4 Transition State Low LUMO = Fast OA C4->TS_C4 Activated TS_C3 C-3 Transition State High LUMO = Slow OA C3->TS_C3 Deactivated Pd Pd(0)L2 Pd->TS_C4 Preferred Pathway (Kinetic Control) Pd->TS_C3 Minor Pathway

Figure 1: Mechanistic flow showing the electronic bias facilitating Pd(0) insertion at C-4 over C-3.

Case Study: The Pyridine Scaffold

The most common "C-3 vs C-4" dilemma occurs in pyridine chemistry.

Reactivity Hierarchy

Experimental data consistently demonstrates the following order of oxidative addition rates (


):


Data Comparison (Standard Suzuki Conditions): Conditions: 1.0 equiv Ar-Br, 1.1 equiv PhB(OH)2, 1 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C, 2h.

SubstrateConversion (%)Yield (%)Notes
4-Bromopyridine >99%95%Rapid OA due to low LUMO energy.
3-Bromopyridine 65%58%Slower OA; requires higher temp or active ligands (e.g., SPhos).
3,4-Dibromopyridine 100%88% (C-4 product)Regioselective. >95:5 ratio favoring C-4 arylation.
The "Handy-Zhang" NMR Predictor

A reliable, self-validating check for regioselectivity is the 1H NMR Shift Rule established by Handy and Zhang.

  • Rule: The most deshielded proton in the non-halogenated precursor corresponds to the most reactive site in the polyhalogenated analog.

  • Application: In pyridine, H-2 and H-4 are deshielded (downfield) relative to H-3. Therefore, reactivity follows C-2/C-4 > C-3.

Overriding the Bias (Troubleshooting)

If your target requires coupling at C-3 in the presence of C-4:

  • Steric Control: Use a bulky ligand (e.g.,

    
     or highly hindered Buchwald ligands). If C-4 has an adjacent substituent (C-5), sterics may force the Pd to the less hindered C-3, though this is rare in 3,4-systems.
    
  • Protecting Group Strategy: You cannot easily "protect" a bromide. You must start with a 3-bromo-4-chloropyridine .

    • Pd(0) is highly selective for Br > Cl.

    • Workflow: Couple C-3 (Br) first

      
       C-4 (Cl) remains intact.
      

Experimental Protocol: Determining Relative Rates

Do not rely on literature values alone. Batch-to-batch catalyst variations can alter selectivity. Use this Internal Competition Protocol to validate reactivity for your specific scaffold.

Materials
  • Substrate A: C-3 Bromo analog (0.5 mmol)

  • Substrate B: C-4 Bromo analog (0.5 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) - Inert and distinct NMR signals.

  • Catalyst: Pd(PPh3)4 (0.01 mmol, 1 mol% total)

  • Coupling Partner: Phenylboronic acid (0.5 mmol) - Limiting reagent.

Workflow Diagram

Protocol Start Start: Competition Mix (1:1 Ratio C3/C4 Bromo + 0.5 eq Boronic Acid) Reaction Reaction Pd(PPh3)4 (1 mol%), 60°C, 1h (Incomplete Conversion Intended) Start->Reaction Quench Quench & Filter Remove Pd residues Reaction->Quench Analysis 1H NMR Analysis Integrate vs Internal Std Quench->Analysis Decision Calculate Relative Rates (k_rel) ln([A]0/[A]t) / ln([B]0/[B]t) Analysis->Decision Result1 Standard Electronic Control (Most Common) Decision->Result1 k(C4) > k(C3)

Figure 2: Competition experiment workflow to determine relative reaction rates (


).
Step-by-Step Procedure
  • Preparation: Dissolve Substrate A, Substrate B, and Internal Standard in degassed Dioxane (4 mL). Take a t=0 aliquot for NMR to establish the baseline ratio.

  • Initiation: Add Base (K2CO3, 2.0 eq) and Boronic Acid (0.5 eq). Note: Boronic acid is limiting to ensure competition.

  • Catalysis: Add Pd catalyst under Argon. Heat to 60°C (mild heat prevents diffusion control masking kinetic differences).

  • Sampling: After 1 hour, take an aliquot, filter through Celite/Silica to quench.

  • Quantification: Analyze by 1H NMR.

    • Measure the consumption of A vs. B.

    • If Substrate B (C-4) has decreased by 40% and Substrate A (C-3) is unchanged, your selectivity is exclusive.

References

  • Handy, S. T., & Zhang, Y. (2006).[1] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 132(7), 2496–2504. [Link]

  • Fairlamb, I. J. S. (2019). Mechanistic complexity in Pd-catalyzed cross-couplings of dihalopyridines. Chemical Science, 10, 5602-5615. [Link]

  • Bickelhaupt, F. M., & Houk, K. N. (2017).[2][3][4] Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model.[2][3][4][5] Angewandte Chemie International Edition, 56(34), 10070–10086.[4] [Link][4]

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 3,4-Dibromo-1H-indazol-6-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Novel Indazole Intermediates

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] The compound 3,4-Dibromo-1H-indazol-6-ol, a poly-halogenated heterocyclic intermediate, represents a key building block for creating complex molecular architectures. Its precise structure allows for selective, sequential cross-coupling reactions, making it a valuable scaffold in drug discovery.[2]

However, the synthetic route to such molecules can introduce a variety of impurities, including starting materials, byproducts from side reactions (e.g., incomplete or over-bromination), regioisomers, and residual solvents.[3] The presence of these impurities can have profound consequences on the safety, efficacy, and reproducibility of downstream applications. Therefore, rigorous purity analysis is not merely a quality control checkpoint; it is a fundamental requirement for successful research and development.

Part 1: The Foundation—Qualifying an In-House Primary Reference Standard

For novel or research-stage compounds like 3,4-Dibromo-1H-indazol-6-ol, a commercially available, pharmacopoeia-grade reference standard (e.g., from BP, USP, EP) is often unavailable.[4] The responsibility thus falls upon the developing laboratory to prepare and thoroughly characterize a batch of the material to serve as an "in-house" or "primary" reference standard. This standard becomes the benchmark against which all future batches of the material are tested.

The qualification process is a multi-faceted endeavor aimed at unequivocally confirming the compound's identity and assigning its purity with the highest possible degree of confidence. This is not achieved by a single technique but by the convergence of evidence from multiple orthogonal (different and independent) analytical methods.

cluster_0 Qualification Workflow for In-House Standard synthesis Synthesize & Purify Candidate Batch identity Structural Confirmation (NMR, HRMS) synthesis->identity Confirm structure purity Orthogonal Purity Assessment (HPLC, qNMR, Elemental Analysis) identity->purity Quantify organic impurities content Assess Non-Organic Content (Water, Residual Solvents, Inorganics) purity->content Quantify non-organic components assign Assign Final Purity Value (Mass Balance Approach) content->assign Calculate purity: 100% - Σ impurities certify Document & Certify as In-House Primary Standard assign->certify Establish reference

Caption: Workflow for qualifying an in-house primary reference standard.

Part 2: A Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific questions being asked. For a non-volatile, UV-active molecule like 3,4-Dibromo-1H-indazol-6-ol, HPLC is the primary tool for purity analysis, while NMR and MS are indispensable for structural confirmation and complementary purity assessment.

Technique Primary Application for Purity Analysis Principle Strengths Limitations
HPLC-UV Quantifying organic, non-volatile impurities and degradation products.[5]Differential partitioning of analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase.[6]Highly reproducible, excellent for separating isomers, robust for routine QC.Requires a reference standard for quantitation; UV detection requires chromophores.
qNMR Assigning absolute purity to a primary standard without a pre-existing standard.[7]Compares the integral of analyte signals to that of a certified internal standard of known purity and weight.Provides a direct measure of molar quantity; highly accurate and precise; structural information is inherent.Requires a highly pure and stable internal standard; lower throughput than HPLC.
GC-MS Quantifying volatile organic impurities (e.g., residual solvents).[5]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.Extremely sensitive for volatile compounds; provides structural information via mass fragmentation.Not suitable for non-volatile or thermally labile compounds like 3,4-Dibromo-1H-indazol-6-ol itself.
HRMS (ESI/EI) Unequivocal confirmation of identity via accurate mass determination.[8]Measures the mass-to-charge ratio with high precision, allowing for elemental formula determination.[9]Provides definitive molecular formula; extremely sensitive.Not inherently quantitative without extensive calibration and isotopic labeling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates.[5] For 3,4-Dibromo-1H-indazol-6-ol, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

Causality Behind Method Choice:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which effectively retains moderately polar aromatic compounds like indazoles.[6]

  • Mobile Phase: A gradient of a weak acid (e.g., 0.1% formic or trifluoroacetic acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the phenolic hydroxyl and indazole N-H groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies peaks at the optimal wavelength but also provides UV spectra for each peak, which is crucial for peak purity assessment and impurity identification.

start Analyte: 3,4-Dibromo-1H-indazol-6-ol prop Properties: - Non-volatile - UV Active - Moderately Polar start->prop method Select RP-HPLC prop->method Logical Choice gc GC is Unsuitable (Thermal Degradation Risk) prop->gc Exclusion Criteria

Caption: Decision logic for selecting HPLC for purity analysis.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points. As with any analytical method, optimization and validation are required for specific instrumentation and impurity profiles.[10]

Protocol 1: RP-HPLC Method for Purity Analysis
  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Reference Standard: In-house qualified 3,4-Dibromo-1H-indazol-6-ol.

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: Monitor at 254 nm, acquire spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 95
      25.0 95
      25.1 20

      | 30.0 | 20 |

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Validation & System Suitability:

    • Specificity: Analyze a blank (diluent), the sample, and a spiked sample to ensure no interference from the matrix. Peak purity should be assessed using the PDA detector.

    • Linearity: Prepare a series of dilutions (e.g., 0.05 to 0.75 mg/mL) and plot peak area vs. concentration. The correlation coefficient (R²) should be ≥0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.

    • Precision: Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤2.0%.

Protocol 2: Quantitative NMR (qNMR) for Primary Standard Purity Assignment
  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (CIS): Maleic acid or another suitable standard with high purity (>99.9%) and non-overlapping peaks.

    • Deuterated Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 3,4-Dibromo-1H-indazol-6-ol candidate standard into a vial.

    • Accurately weigh ~10 mg of the CIS into the same vial. Record weights precisely to four decimal places.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically 30-60 seconds) to ensure full signal recovery.

    • Ensure a high signal-to-noise ratio.

  • Purity Calculation: The purity of the analyte (Purityanalyte) is calculated using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I: Integral of the NMR signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: Mass

    • Puritystd: Certified purity of the internal standard

Conclusion and Authoritative Recommendations

Establishing a reliable purity value for a novel intermediate like 3,4-Dibromo-1H-indazol-6-ol is a non-negotiable step in drug development. While no single method is sufficient, a combination of orthogonal techniques provides a scientifically sound and defensible approach.

  • Primary Recommendation: Utilize RP-HPLC with PDA detection as the primary method for routine quality control and stability testing due to its robustness and resolving power.[5]

  • For Standard Qualification: The absolute purity of an in-house primary reference standard should be assigned using a mass balance approach, where the final value is derived from 100% minus the sum of all quantified impurities. This requires:

    • HPLC for organic impurity quantification.

    • qNMR as an orthogonal method to confirm the purity value derived from HPLC.[7]

    • GC-MS for the determination of residual volatile solvents.

    • Karl Fischer Titration for water content.

    • Sulfated Ash for inorganic impurities.

By adopting this multi-faceted strategy, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway. The Royal Society of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • Kumar, A., et al. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology. Asian Journal of Research in Chemistry. Available from: [Link]

  • Atmospheric Chemistry and Physics. Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments. Available from: [Link]

  • Oceanchem Group Limited. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Available from: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • Wang, T., et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • de la Torre, B. G., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available from: [Link]

  • Supporting Information. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available from: [Link]

  • Singh, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

  • ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Available from: [Link]

  • Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Molecules. Available from: [Link]

  • Neelakantan, U., et al. (2023). Generalized Analysis of Electrophilic Small Molecules. ChemRxiv. Available from: [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules. Available from: [Link]

  • Pérez-García, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Tamimi, A. M., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Molecules. Available from: [Link]

  • Wang, L., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. MedChemComm. Available from: [Link]

  • Quintela, J. M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]

  • Google Patents. US4096333A - Process for the preparation of substituted indazoles.
  • Request PDF. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available from: [Link]

  • Colzani, M., et al. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling. Antioxidants & Redox Signaling. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Handling of 3,4-Dibromo-6-hydroxy(1H)indazole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The prudent handling of specialized chemical reagents is a cornerstone of safe and effective research. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 3,4-Dibromo-6-hydroxy(1H)indazole. As a halogenated indazole derivative, this compound warrants careful risk assessment and the implementation of robust safety protocols to minimize exposure and ensure the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing the known hazards of structurally related molecules, we can establish a comprehensive and scientifically-grounded PPE strategy.

Understanding the Hazard Profile: An Evidence-Based Approach

Indazole derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them valuable in drug discovery and development.[1][2][3][4][5] However, their chemical reactivity also necessitates a thorough understanding of their potential hazards. Safety data for analogous compounds, such as 1H-Indazol-5-amine and 5-Bromo-4-fluoro-1-methyl-1H-indazole, consistently indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[6][7]

The presence of two bromine atoms on the aromatic ring likely enhances the compound's reactivity and potential for biological interaction. Halogenated aromatic compounds can exhibit a range of toxicities, and it is prudent to handle them with a high degree of caution.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 3,4-Dibromo-6-hydroxy(1H)indazole. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile or Neoprene GlovesChemical Splash GogglesLab Coat or CoverallsUse in a certified chemical fume hood is required. If not feasible, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[7]
Solution Preparation and Transfers Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Lab Coat or ApronWork should be performed in a well-ventilated area, preferably a chemical fume hood.
Running Reactions and Work-up Nitrile or Neoprene Gloves (consider double-gloving)Chemical Splash Goggles and Face ShieldChemical-Resistant Lab Coat or ApronAll manipulations should be conducted within a certified chemical fume hood.
Handling Waste Nitrile or Neoprene GlovesChemical Splash GogglesLab Coat or CoverallsDependent on the form of the waste; if dust or aerosols are possible, respiratory protection is required.

In-Depth Analysis of PPE Selection and Best Practices

Hand Protection: The First Line of Defense

The choice of gloves is critical to prevent dermal absorption. For handling 3,4-Dibromo-6-hydroxy(1H)indazole and its solutions, nitrile or neoprene gloves are recommended.[8][9]

  • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including many acids, bases, and organic solvents. They provide good dexterity and are a suitable choice for general handling and incidental contact.[8]

  • Neoprene Gloves: Provide robust protection against a broad spectrum of chemicals, including some halogenated and aromatic hydrocarbons. They are a good option for extended handling periods or when there is a higher risk of splash.[8]

Crucial Glove Practices:

  • Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Employ the proper glove removal technique to avoid contaminating your skin.

  • Dispose of contaminated gloves immediately in the designated chemical waste container.[7]

  • Wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the classification of related compounds as serious eye irritants, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory for all work with 3,4-Dibromo-6-hydroxy(1H)indazole.[10] Unlike safety glasses, goggles form a seal around the eyes, providing superior protection from splashes, dust, and aerosols.[9][10]

  • Face Shield: When there is a significant risk of splashing, such as during solution transfers or reaction work-ups, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[9][11]

Body Protection: Minimizing Dermal Exposure

A lab coat or coveralls should be worn at all times when in the laboratory.

  • Standard Lab Coat: For low-volume work with dilute solutions, a standard cotton lab coat may be sufficient.

  • Chemical-Resistant Lab Coat or Apron: When handling the solid compound, concentrated solutions, or performing large-scale reactions, a chemical-resistant lab coat or apron made of materials like polyethylene or vinyl is recommended to prevent the penetration of chemicals.

Respiratory Protection: Preventing Inhalation Hazards

The potential for respiratory irritation necessitates careful control of airborne particulates and vapors.

  • Chemical Fume Hood: All weighing, solution preparation, and reaction setups involving 3,4-Dibromo-6-hydroxy(1H)indazole should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator: In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (P95 or P100) is required.[7] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Procedural Guidance: Donning, Doffing, and Disposal

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles and Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles and Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Disposal Plan: All disposable PPE, including gloves and any contaminated wipes or bench paper, must be disposed of in a clearly labeled hazardous waste container. Non-disposable items, such as lab coats, should be professionally laundered if contaminated. Reusable PPE, like face shields and goggles, must be decontaminated after each use according to your institution's safety protocols.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.

By adhering to these stringent PPE protocols, researchers can confidently and safely work with 3,4-Dibromo-6-hydroxy(1H)indazole, fostering a culture of safety and enabling the advancement of scientific discovery.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1H-Indazol-5-amine. Retrieved from [No direct link available, refer to search results for general SDS structure]
  • BASF. (2026, February 23). Safety data sheet. Retrieved from [No direct link available, refer to search results for general SDS structure]
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from [No direct link available, refer to search results for general SDS structure]
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [No direct link available, refer to search results for general SDS structure]
  • Khandave, P., et al. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • El-Gamal, M. I., et al. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Wei, W., et al. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687.
  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Benchchem. (2025). 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, October 15). 6-Bromo-1-methyl-1H-indazole - Hazard Genotoxicity. Retrieved from [Link]

  • HealthData.gov. (2025, September 5). Substance 865093: MLS000042457. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Restored CDC. (n.d.). ORGANONITROGEN PESTICIDES 5601.
  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-6-hydroxy (1H)indazole
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-6-hydroxy (1H)indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.